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Compound of Interest

Compound Name: BTX-A51

Cat. No.: B11933735

For Researchers, Scientists, and Drug Development Professionals

BTX-A51, a first-in-class oral, potent, multi-kinase inhibitor, is under development for the
treatment of various hematological malignancies and solid tumors. This guide provides an
objective comparison of its preclinical performance with emerging clinical trial data, supported
by experimental evidence. BTX-A51 is designed to synergistically target Casein Kinase 1a
(CK1a), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK?9), key
regulators of cancer cell survival and proliferation.[1]

Mechanism of Action

BTX-A51's unique triple-targeting mechanism is designed to induce cancer cell apoptosis
through two synergistic pathways. Inhibition of CK1a leads to the stabilization and activation of
the tumor suppressor protein p53.[1] Concurrently, inhibition of CDK7 and CDK9 disrupts
super-enhancer-mediated transcription of key oncogenes, including MYC and the anti-
apoptotic protein MCL1, and also prevents the expression of MDM2, a negative regulator of
p53.[1][2][3] This dual action robustly promotes programmed cell death in malignant cells.

Signaling Pathway
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Caption: Mechanism of action of BTX-A51.

Preclinical Data
In Vitro Efficacy

BTX-A51 has demonstrated potent anti-cancer activity across a range of cancer cell lines.
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Cell Line Type Key Findings IC50 Values Reference
Selective elimination
) of leukemia
Acute Myeloid ) ) N
) progenitors with Not specified [4]
Leukemia (AML)
preserved normal
hematopoiesis.
Potent reduction of
Liposarcoma (LPS) MDMZ2, induction of Not specified [5]
p53, and apoptosis.
Substantial inhibition
ClIC-rearranged o
of cell viability and 13-50 nM

Sarcoma ] ] ]
induction of apoptosis.

In Vivo Efficacy

Preclinical animal models have shown significant anti-tumor efficacy and survival benefits.

Animal Model Cancer Type Key Findings Reference
MLL-AF9 & Eradication of
Tet2-/-;FIt3ITD AML AML leukemia and potential  [4]
mouse models for cure.
Patient-Derived )
AML Prolonged survival. [2][6]

Xenograft (PDX)

Patient-Derived

Liposarcoma
Xenograft (PDX)

Well-tolerated with
tumor growth [5]

inhibition.

Clinical Trial Data

Phase 1 Study in AML and MDS (NCT04243785)

A first-in-human, Phase 1 dose-escalation study evaluated BTX-A51 in patients with relapsed

or refractory (R/R) Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndromes
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(MDS).[7][8][°]

Patient Demographics and Dosing:

e Number of Patients: 31[7][9]

o Diagnoses: 28 AML, 3 high-risk MDS[10]

e Dose Levels: 1 mg to 42 mg[7][9]

 Recommended Phase 2 Dose (RP2D): 21 mg, administered orally three times a week in a
28-day cycle.[7][8][9]

Efficacy:

o Overall Response: 10% of patients (3/31) achieved a complete remission with incomplete
count recovery (CRi).[7][9][11]

o RUNX1-mutated Patients: A CR/CRi rate of 30% was observed in patients with RUNX1
mutations who received efficacious doses (11 mg or higher).[7][9][11]

Safety and Tolerability:

e Most Common Treatment-Emergent Adverse Events (Any Grade): Nausea (67%), emesis
(63%), hypokalemia (53%), and diarrhea (40%).[9][11]

o Dose-Limiting Toxicities (DLTs): Two patients experienced hepatic toxicity which resolved
after holding the treatment.[9][11]

Pharmacodynamics:

o On-target Effects: Treatment with BTX-A51 led to increased expression of p53 and reduced
expression of MCL1 and RNA polymerase Il phosphorylation in patient samples.[7][9][11]

o Biomarker: Increased levels of serum Macrophage Inhibitory Cytokine-1 (MIC-1), a surrogate
for p53 activation, were observed.[7]

Pharmacokinetics:
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» Half-life: The estimated mean half-life of BTX-A51 was 28 hours (range: 17 to 55 hours).[7]
[8]

» Dose Proportionality: Plasma pharmacokinetics were roughly dose-proportional between 1
mg and 42 mgq.[7][8]

Experimental Protocols
Preclinical In Vivo Xenograft Study Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of BTX-A51 in a
patient-derived xenograft (PDX) model.
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Caption: Preclinical xenograft study workflow.
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Detailed Methodologies:

e Cell Lines and Culture: AML cell lines (e.g., MLL-AF9) and patient-derived liposarcoma cells
were cultured in appropriate media supplemented with fetal bovine serum and necessary
growth factors.[7]

o Western Blotting: To assess protein expression levels, cells were lysed, and proteins were
separated by SDS-PAGE, transferred to membranes, and probed with antibodies specific for
p53, MDM2, MCL1, and phosphorylated RNA Polymerase II.

e Animal Studies: For AML xenograft models, immunodeficient mice were engrafted with
human AML cells.[4] For liposarcoma PDX models, tumor fragments from patients were
implanted subcutaneously into mice.[5] BTX-A51 was administered orally at specified doses
and schedules. Tumor volume and survival were the primary endpoints.

¢ Clinical Trial Protocol (NCT04243785): This was a multicenter, open-label, dose-escalation
study.[2] Patients received oral BTX-A51 in 28-day cycles. Safety, tolerability, MTD, and
RP2D were the primary objectives. Efficacy was assessed based on standard response
criteria for AML and MDS. Pharmacokinetic and pharmacodynamic assessments were also
performed.[2][7]

Comparison and Future Directions

The clinical data from the Phase 1 trial in AML and MDS are consistent with the preclinical
findings, demonstrating on-target activity and a manageable safety profile. The observed
efficacy in patients with RUNX1 mutations suggests a potential biomarker for patient selection.

Ongoing and future studies will further explore the potential of BTX-A51 in a broader range of
cancers. A Phase 1 trial in patients with advanced solid tumors, including liposarcoma, is
currently underway (NCT06414434). The preclinical data in liposarcoma, showing potent
activity in models with MDM2 amplification, provide a strong rationale for this clinical
investigation.[5] Further research will likely focus on combination strategies and the
identification of additional predictive biomarkers to optimize the therapeutic potential of BTX-
A51.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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